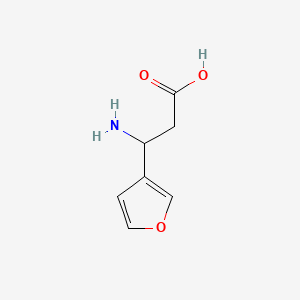

3-Amino-3-(furan-3-yl)propanoic acid

Description

Historical Context and Discovery

The discovery of 3-amino-3-(furan-3-yl)propanoic acid is intertwined with investigations into furan-containing natural products. Early research on microbial metabolites revealed the presence of non-proteinogenic amino acids with furyl side chains, such as 3-furylalanine (Fua), in cyclopeptides like rhizonins and endolides. These compounds were initially isolated from fungal sources, including Rhizopus microsporus, but later studies identified bacterial symbionts like Burkholderia endofungorum as the true producers. The structural similarity between Fua and this compound suggests shared biosynthetic pathways, particularly involving heterocyclization reactions of precursors like tyrosine or L-DOPA. Synthetic efforts to access furan-functionalized amino acids emerged in the mid-20th century, with methods such as the condensation of acetoacetate derivatives with halogenated anthraquinones paving the way for optimized routes to furan-3-yl-substituted compounds.

Nomenclature and Classification Systems

The systematic IUPAC name for this compound is (S)-3-amino-3-(furan-3-yl)propanoic acid , reflecting its stereochemistry at the β-carbon and the furan-3-yl substituent. Its CAS registry number, 864545-23-3 , uniquely identifies it in chemical databases. Classification-wise, it belongs to two overlapping categories:

- Heterocyclic amines : The furan ring (C₄H₄O) qualifies it as a heterocyclic compound, while the amine group places it in the broader class of nitrogen-containing heterocycles.

- Non-proteinogenic amino acids : Unlike the 22 proteinogenic amino acids, this compound is not incorporated into proteins via ribosomal synthesis, aligning it with specialized metabolites like Fua and β-alanine.

Table 1: Key Identifiers and Classifications

| Property | Description |

|---|---|

| IUPAC Name | (S)-3-Amino-3-(furan-3-yl)propanoic acid |

| CAS No. | 864545-23-3 |

| Molecular Formula | C₇H₉NO₃ |

| Classification | Heterocyclic amine, β-amino acid |

Structural Significance in Heterocyclic Chemistry

The compound’s structure features a furan-3-yl group attached to a β-amino acid backbone. This substitution pattern is notable because furan derivatives are more commonly functionalized at the 2-position (e.g., furfural) than the 3-position. The furan ring’s electron-rich nature enables π-π interactions and hydrogen bonding, influencing molecular recognition in biological systems. The β-amino acid moiety introduces conformational rigidity compared to α-amino acids, which impacts peptide backbone geometry when incorporated into synthetic analogs. Spectroscopic studies, including NMR and X-ray crystallography, have confirmed the planar furan ring and the (S)-configuration at the chiral center in related compounds like Fua.

Relationship to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids like this compound serve specialized roles in secondary metabolism. For example:

- Rhizonins : Hepatotoxic cyclopeptides containing two Fua residues with opposing stereochemistry, produced by bacterial endosymbionts.

- Bingchamides : Cytotoxic metabolites from Streptomyces bingchenggensis, where Fua-like units enhance membrane permeability.

- Rubriamides and typhamides : Recently discovered Fua-containing cyclopeptides with antiproliferative activity against tumor cells.

The biosynthesis of these compounds often involves non-ribosomal peptide synthetases (NRPS) , which bypass ribosomal machinery to incorporate unconventional residues. Isotope labeling studies indicate that Fua derivatives arise from aromatic amino acid precursors like tyrosine, modified via oxidative enzymes such as heme-dependent dioxygenases. This pathway highlights the evolutionary adaptation of microbes to diversify peptide scaffolds for ecological advantage.

Table 2: Natural Products Containing 3-Furylalanine Analogs

| Natural Product | Source Organism | Biological Activity |

|---|---|---|

| Rhizonin A | Burkholderia endofungorum | Hepatotoxicity in mammals |

| Endolide A | Stachylidium sp. | Vasopressin receptor binding |

| Bingchamide B | Streptomyces spp. | Cytotoxicity (HCT-116 cells) |

Properties

IUPAC Name |

3-amino-3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKCGVVFLNGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697339 | |

| Record name | 3-Amino-3-(furan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127024-32-2 | |

| Record name | β-Amino-3-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127024-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(furan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Amino-3-arylpropanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(furan-3-yl)propanoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodology : Synthesis typically involves multi-step processes, such as asymmetric catalytic hydrogenation or reductive amination to establish the stereogenic center. For example, chiral catalysts like Rhodium(I) complexes with phosphine ligands can achieve high enantioselectivity (>95% ee) . Post-synthesis, enantiomeric purity is verified using chiral HPLC with columns like Chiralpak® IA/IB under isocratic conditions (e.g., hexane:isopropanol 80:20) .

Q. Which spectroscopic methods are most effective for characterizing the structure and stereochemistry of this compound?

- Methodology :

- NMR : 1H and 13C NMR can confirm the furan-3-yl substitution pattern (e.g., coupling constants for protons on the furan ring at δ 7.2–7.4 ppm) and the β-amino acid backbone .

- X-ray Diffraction (XRD) : Resolves absolute stereochemistry and intramolecular hydrogen bonding between the amino and carboxylic acid groups .

- Circular Dichroism (CD) : Detects optical activity in enantiomers, with characteristic peaks at 210–230 nm for the amino acid moiety .

Q. How does the furan-3-yl group influence the compound’s solubility and stability under physiological conditions?

- Methodology : The furan ring’s hydrophobicity reduces aqueous solubility compared to phenyl analogs. Stability assays (e.g., pH 7.4 buffer at 37°C for 24 hours) show degradation via oxidation of the furan ring, mitigated by storing the compound in inert atmospheres .

Advanced Research Questions

Q. What reaction pathways are unique to this compound due to its heterocyclic substituent?

- Methodology : The electron-rich furan-3-yl group undergoes electrophilic substitution at the 5-position (e.g., bromination with NBS in DMF) and participates in Huisgen cycloaddition with azides. Comparative studies with thiophene or phenyl analogs reveal slower reaction kinetics due to furan’s lower aromatic stabilization .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Contradictions often arise from stereochemical impurities or assay variability. Recommended steps:

- Purity Control : Use LC-MS to confirm >98% chemical and enantiomeric purity .

- Standardized Assays : Compare activity in glutamate receptor binding assays (e.g., mGluR2/3) under identical buffer conditions (pH 7.2, 25°C) .

- Meta-Analysis : Pool data from multiple studies using statistical tools like ANOVA to identify outliers .

Q. What computational strategies predict the interaction of this compound with neuronal receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to mGluR2’s Venus flytrap domain. Key interactions include hydrogen bonds between the carboxylic acid group and Arg271 .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; furan’s rigidity may reduce conformational flexibility compared to flexible alkyl chains .

Key Considerations for Researchers

- Stereochemical Purity : Even minor enantiomeric impurities (e.g., 2% R-isomer in S-dominant batches) can skew biological data .

- Degradation Pathways : Monitor oxidation of the furan ring using stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in H₂O/MeCN) .

- Comparative Studies : Always include structurally analogous compounds (e.g., 3-Amino-3-(thiophen-3-yl)propanoic acid) to isolate the furan’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.